molecular formula C10H12O4 B3340768 1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one CAS No. 871878-99-8

1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one

Cat. No.: B3340768
CAS No.: 871878-99-8
M. Wt: 196.2 g/mol
InChI Key: QPRUDOBPHMUVDI-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one is an organic compound with the molecular formula C10H12O4 It is a derivative of phenyl ethanone, characterized by the presence of two methoxy groups at the 2 and 4 positions on the phenyl ring and a hydroxyl group on the ethanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetate in the presence of a base, followed by hydrolysis to yield the desired product. Another method involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to produce the ester. The ester is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 1-(2,4-dimethoxyphenyl)-2-oxoethan-1-one or 1-(2,4-dimethoxyphenyl)acetic acid.

    Reduction: Formation of 1-(2,4-dimethoxyphenyl)-2-hydroxyeth

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRUDOBPHMUVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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